molecular formula C23H20Cl2N2O4S B2809823 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954639-24-8

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2809823
CAS RN: 954639-24-8
M. Wt: 491.38
InChI Key: UIWPUSQZNFGERB-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin (plant hormone) used in plant cell culture media and also a widely used herbicide . The compound you mentioned seems to have additional functional groups attached to the 2,4-D structure, potentially altering its properties and uses .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of 2,4-D, with additional groups attached. 2,4-D has the molecular formula C8H6Cl2O3 . The additional groups in your compound would add to this basic structure.

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Research demonstrates that enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators can effectively degrade recalcitrant organic pollutants found in industrial wastewater. These methods employ enzymes such as laccases, lignin peroxidases, and manganese peroxidases to transform pollutants, enhancing the degradation efficiency significantly in the presence of redox mediators like 1-hydroxybenzotriazole and veratryl alcohol. This approach highlights the potential for enzymatic treatment systems to remediate a wide spectrum of aromatic compounds present in industrial effluents, suggesting a pathway for the application of complex organic compounds in environmental remediation efforts (Husain & Husain, 2007).

Antioxidant Capacity and Reaction Pathways

Another area of research is the investigation of antioxidant capacities and the reaction pathways of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) in decolorization assays. These studies provide insights into how certain organic compounds can undergo oxidation and form coupling adducts, contributing to the understanding of their antioxidant properties. This knowledge can be applied in the development of novel antioxidants for pharmaceutical or food industry applications, indicating the relevance of structural studies of organic compounds to discover their potential uses (Ilyasov et al., 2020).

Tetrahydroisoquinoline Derivatives in Therapeutics

The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored, with significant advancements in drug discovery for cancer and central nervous system disorders. These compounds exhibit a variety of biological activities, underscoring the importance of chemical scaffolds similar to the one for the development of new pharmaceuticals. This suggests a potential avenue for researching the specified compound's applications in drug development (Singh & Shah, 2017).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c24-18-7-9-22(21(25)13-18)31-15-23(28)26-19-8-6-16-10-11-27(14-17(16)12-19)32(29,30)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPUSQZNFGERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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